molecular formula C15H18N2 B1347083 N-(1H-Indol-3-ylmethylene)cyclohexylamine CAS No. 93982-60-6

N-(1H-Indol-3-ylmethylene)cyclohexylamine

Cat. No.: B1347083
CAS No.: 93982-60-6
M. Wt: 226.32 g/mol
InChI Key: IXWDHVDQGBWHON-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-ylmethylene)cyclohexylamine: is a chemical compound with the molecular formula C15H18N2. It is known for its diverse applications in scientific research, particularly in the fields of drug discovery and organic synthesis. The compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol.

    Hydrogenation of Aniline: Cyclohexylamine, a precursor to N-(1H-Indol-3-ylmethylene)cyclohexylamine, can be produced by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.

Industrial Production Methods: the synthesis of its precursors and related compounds often involves large-scale hydrogenation and alkylation processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety. Reagents such as halogens or sulfonyl chlorides are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of cyclohexylamine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(1H-Indol-3-ylmethylene)cyclohexylamine is used in organic synthesis as a building block for more complex molecules.

Biology: The compound’s indole moiety is significant in cell biology, where it plays a role in various biochemical pathways .

Medicine: Indole derivatives, including this compound, have shown potential in the treatment of cancer, microbial infections, and other disorders .

Industry: The compound is used in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of N-(1H-Indol-3-ylmethylene)cyclohexylamine involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing cellular processes and biochemical pathways . This binding can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

    Cyclohexylamine: A precursor to N-(1H-Indol-3-ylmethylene)cyclohexylamine, used in the production of other organic compounds.

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol, which share the indole moiety and exhibit similar biological activities.

Uniqueness: this compound is unique due to its combination of the indole moiety with a cyclohexylamine group, providing a distinct set of chemical and biological properties.

Biological Activity

N-(1H-Indol-3-ylmethylene)cyclohexylamine is an indole-derived compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features an indole structure, which consists of a fused benzene and pyrrole ring. The cyclohexylamine moiety enhances its potential interactions with various biological targets. The compound's unique structure is expected to influence its pharmacological profile, making it a candidate for further investigation in drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction between indole-3-carboxaldehyde and cyclohexylamine. This reaction can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride under reflux conditions in solvents such as ethanol or methanol. The process is crucial for obtaining high yields and purity of the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds, providing insights into the potential effects of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityIndole derivatives showed significant antibacterial effects against various pathogens .
Study 2Anticancer MechanismsIndole compounds induced apoptosis in cancer cell lines through mitochondrial pathways .
Study 3In Vivo StudiesAnimal models demonstrated reduced tumor growth with indole-based treatments .

These findings highlight the therapeutic potential of compounds containing the indole scaffold, suggesting that further research on this compound could yield valuable insights into its biological activities.

While specific mechanisms of action for this compound remain to be elucidated, it is believed that such compounds may interact with various receptors and enzymes involved in cellular signaling pathways. Docking studies indicate that this compound could effectively bind to active sites on proteins, influencing their activity and potentially leading to therapeutic effects .

Properties

IUPAC Name

N-cyclohexyl-1-(1H-indol-3-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-11,13,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDHVDQGBWHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269520
Record name N-(1H-Indol-3-ylmethylene)cyclohexanamine
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93982-60-6
Record name N-(1H-Indol-3-ylmethylene)cyclohexanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Indol-3-ylmethylene)cyclohexylamine
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Record name N-(1H-Indol-3-ylmethylene)cyclohexanamine
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Record name N-(1H-indol-3-ylmethylene)cyclohexylamine
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